molecular formula C21H16BrNO2 B6040581 3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide

3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide

Cat. No.: B6040581
M. Wt: 394.3 g/mol
InChI Key: KYNDVUHGMNADLD-UHFFFAOYSA-N
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Description

3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring, a fluorenyl group, and a methoxy group

Properties

IUPAC Name

3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO2/c1-25-20-9-6-14(12-19(20)22)21(24)23-16-7-8-18-15(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNDVUHGMNADLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide typically involves the following steps:

    Amidation: The fluorenyl group is introduced through an amidation reaction, where 9H-fluoren-2-amine reacts with the brominated benzoyl chloride derivative in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, typically using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The fluorenyl group can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide
  • 3-chloro-N-(9H-fluoren-2-yl)-4-methoxybenzamide
  • 3-bromo-N-(9H-fluoren-2-yl)-4-ethoxybenzamide

Uniqueness

3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide is unique due to the specific combination of the bromine, fluorenyl, and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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